4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is a synthetic organic compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 g/mol . This compound is characterized by the presence of an imidazole ring, a benzoic acid moiety, and a thioether linkage, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound, such as 1-methyl-1H-imidazole-2-thiol, under basic conditions.
Acetylation: The resulting thioether is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid undergoes various chemical reactions, including:
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzoic acids, sulfonic acids, halobenzoic acids
Scientific Research Applications
4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether and acetyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
- 4-({[(4-methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
- 2-(1H-imidazol-1-ylmethyl)benzoic acid
Uniqueness
4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring and thioether linkage enhances its potential as a versatile scaffold for drug design and material science .
Properties
IUPAC Name |
4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-4-2-9(3-5-10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAMZNIFKHXJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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